molecular formula C7H14OS B13312090 2-Methoxycyclohexane-1-thiol

2-Methoxycyclohexane-1-thiol

Cat. No.: B13312090
M. Wt: 146.25 g/mol
InChI Key: YEIOZZPFVPOPJQ-UHFFFAOYSA-N
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Description

2-Methoxycyclohexane-1-thiol is a cyclohexane derivative featuring a thiol (-SH) group at position 1 and a methoxy (-OCH₃) group at position 2. Its molecular formula is C₇H₁₄OS, with a calculated molecular weight of 146.07 g/mol (based on structural analogs ). The compound combines the nucleophilic reactivity of the thiol group with the electron-donating and steric effects of the methoxy substituent. While specific experimental data for this compound are absent in the provided evidence, its properties can be inferred through comparison with structurally similar thiols, such as 2-methylcyclohexane-1-thiol and 1-methylcyclohexane-1-thiol.

Properties

Molecular Formula

C7H14OS

Molecular Weight

146.25 g/mol

IUPAC Name

2-methoxycyclohexane-1-thiol

InChI

InChI=1S/C7H14OS/c1-8-6-4-2-3-5-7(6)9/h6-7,9H,2-5H2,1H3

InChI Key

YEIOZZPFVPOPJQ-UHFFFAOYSA-N

Canonical SMILES

COC1CCCCC1S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiols, including 2-Methoxycyclohexane-1-thiol, typically involves nucleophilic substitution reactions. One common method is the reaction of an alkyl halide with thiourea, which forms an intermediate isothiouronium salt. This intermediate is then hydrolyzed to yield the desired thiol . Another approach involves the reaction of sodium hydrosulfide with an alkyl halide, although this method can lead to the formation of unwanted by-products .

Industrial Production Methods

Industrial production of thiols often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques to isolate the thiol product from by-products and impurities.

Mechanism of Action

The mechanism of action of 2-Methoxycyclohexane-1-thiol involves its reactivity as a thiol. Thiols are known for their ability to form disulfide bonds, which play a crucial role in protein structure and function. The compound can interact with various molecular targets, including enzymes and proteins, through thiol-disulfide exchange reactions. These interactions can modulate the activity of target molecules and influence biochemical pathways .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key molecular features of 2-methoxycyclohexane-1-thiol and its methyl-substituted analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Substituent Group
This compound C₇H₁₄OS 146.07 (calculated) 1 (thiol), 2 (methoxy) -OCH₃
2-Methylcyclohexane-1-thiol C₇H₁₄S 130.25 1 (thiol), 2 (methyl) -CH₃
1-Methylcyclohexane-1-thiol C₇H₁₄S 130.25 1 (thiol, methyl) -CH₃

Key Observations :

  • The methoxy group introduces an oxygen atom, increasing molecular weight by ~15.82 g/mol compared to methyl-substituted analogs.
  • Substituent position significantly affects steric and electronic interactions. For example, the 1-methyl substituent in 1-methylcyclohexane-1-thiol creates a more crowded environment around the thiol group compared to the 2-position substituents.

Physical and Chemical Properties

While experimental data for this compound are unavailable, the following inferences can be made:

Boiling Point :

  • Methoxy groups are more polar than methyl groups, suggesting higher boiling points for this compound due to stronger dipole-dipole interactions.
  • Methyl-substituted analogs lack boiling point data in the evidence , limiting direct comparisons.

Solubility: The methoxy group’s polarity may enhance solubility in polar solvents (e.g., ethanol, acetone) compared to methyl-substituted thiols, which are likely more lipophilic.

Acidity of Thiol Group :

  • Methoxy’s electron-donating resonance effects could slightly reduce thiol acidity compared to methyl’s inductive electron-donating effects. However, steric hindrance from substituents may also influence deprotonation kinetics.

Biological Activity

2-Methoxycyclohexane-1-thiol is a thiol compound with diverse applications in organic synthesis and potential biological activities. Its unique structure, characterized by a methoxy group and a thiol functional group, allows it to participate in various chemical reactions and interact with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications in medicinal chemistry.

This compound has the following chemical properties:

  • Molecular Formula : C8_{8}H16_{16}OS
  • Molecular Weight : 160.28 g/mol
  • CAS Number : 2137658-19-4

The presence of the thiol group (-SH) is crucial for its biological activity, enabling it to form disulfide bonds and participate in redox reactions.

The biological activity of this compound primarily arises from its reactivity as a thiol. Thiols are known for their ability to:

  • Form Disulfide Bonds : Thiols can undergo oxidation to form disulfides, which are important in stabilizing protein structures.
  • Participate in Nucleophilic Substitution Reactions : The thiol group can act as a nucleophile, attacking electrophilic centers in proteins and enzymes, thereby modulating their activity.
  • Interact with Reactive Oxygen Species (ROS) : Thiols can scavenge ROS, contributing to antioxidant defense mechanisms.

Biological Activity

Research has demonstrated several aspects of the biological activity of this compound:

Antioxidant Activity

Studies indicate that thiols can exhibit antioxidant properties by reducing oxidative stress. This is particularly relevant in cellular environments where ROS levels can lead to damage and disease progression.

Enzyme Interaction

This compound has been shown to interact with various enzymes through thiol-disulfide exchange reactions. This interaction can influence enzyme activity and stability, impacting metabolic pathways.

Case Studies

  • Covalent Inhibition Studies : Research involving covalent inhibitors has highlighted the potential of thiol compounds like this compound to selectively target specific enzymes, enhancing their therapeutic profiles. For instance, studies on MKK7 inhibitors demonstrated how modifications at the thiol site could affect enzyme inhibition efficiency .
  • Cellular Studies : In vitro studies have assessed the reactivity of this compound with glutathione (GSH), revealing insights into its potential as a modulator of cellular redox states. The half-life of GSH consumption was measured, indicating the compound's reactivity profile .

Research Findings

Recent findings regarding the biological activity of this compound include:

Study FocusKey Findings
Antioxidant PropertiesExhibits significant scavenging activity against ROS in cellular models.
Enzyme ModulationAlters enzyme kinetics through thiol-disulfide exchange mechanisms.
Reactivity AssessmentDemonstrated rapid reactivity with GSH, suggesting potential therapeutic uses.

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable compound in medicinal chemistry:

  • Drug Development : Its ability to modulate enzyme activity positions it as a candidate for developing new therapeutics targeting oxidative stress-related diseases.
  • Bioconjugation Strategies : The thiol group enables bioconjugation approaches for drug delivery systems or targeted therapies.

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